JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide

Overview

Description

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide is a synthetic cannabinoid receptor agonist that has recently gained attention in the scientific community due to its potential applications in research and development. This article will provide an overview of this compound, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Metabolite Activity at CB1 Receptors

A major glucuronidated metabolite of JWH-018, closely related to JWH 019, is identified as a neutral antagonist at CB1 receptors. This study reveals that JWH-018-N-(5-hydroxypentyl) β-D-glucuronide (018-gluc) binds to cannabinoid type 1 receptors (CB1Rs) without affecting G-protein activity, but antagonizes JWH-018 activity at these receptors. This suggests a significant role of glucuronidated metabolites in interacting with CB1Rs (Seely et al., 2012).

Urinary Metabolite Identification

Research on the solid-phase extraction and measurement of metabolites of JWH-018 and JWH-073 in human urine provides insights into the primary metabolites of these synthetic cannabinoids. The study identifies ω-1-hydroxyl derivatives of JWH-018 and JWH-073, which are excreted as glucuronic acid conjugates in human urine. This research is pivotal in understanding the metabolic pathways and excretion profiles of these compounds (Chimalakonda et al., 2011).

Analytical Method Development for Metabolite Detection

Another study focuses on developing high-throughput bioanalytical methods for analyzing synthetic cannabinoid metabolites in urine. This includes methodologies for β-glucuronide hydrolysis and solid-liquid extraction, emphasizing the importance of efficient and accurate detection of these metabolites (Yanes & Lovett, 2012).

Glucuronidase Substitution in Hydrolysis Procedures

The evaluation of abalone β-glucuronidase as a substitute in urine hydrolysis procedures offers a cost-effective alternative for enzymatic hydrolysis. This study demonstrates the effective hydrolysis of glucuronides like JWH 018 N-(5-hydroxypentyl) β-d-glucuronide, suggesting its potential utility in processing samples for drug testing and metabolite analysis (Malik-Wolf et al., 2014).

Structural Characterization of Metabolites

Research on the structure characterization of urinary metabolites of synthetic cannabinoids, including JWH-018, highlights the importance of synthesizing and identifying specific metabolites for analytical and forensic purposes. This approach helps in confirming the consumption of synthetic cannabinoids based on their metabolic profiles in biological samples (Beuck et al., 2011).

Mechanism of Action

Target of Action

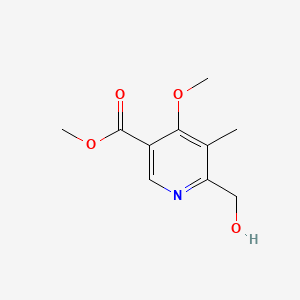

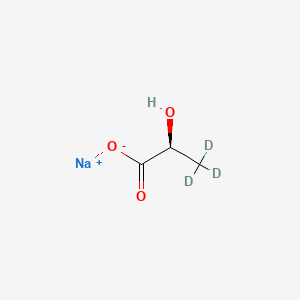

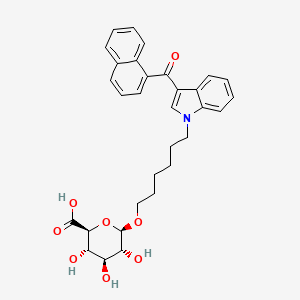

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide, also known as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid, is a cannabimimetic indole . It shows a high affinity for both the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and appetite.

Mode of Action

The compound interacts with its targets, the CB1 and CB2 receptors, by mimicking the action of endogenous cannabinoids . This interaction leads to a change in the conformation of the receptors, triggering a series of intracellular events.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with the endocannabinoid system. The activation of CB1 and CB2 receptors can influence various signaling pathways, including the adenylate cyclase-cAMP pathway, the MAP kinase pathway, and the PI3K/Akt pathway . The downstream effects of these pathways can vary widely, affecting processes such as neurotransmission, immune response, and cell survival.

Pharmacokinetics

This compound is an expected major urinary metabolite of JWH 019 . This suggests that the compound is metabolized in the body, likely in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context. Given its interaction with the CB1 and CB2 receptors, it can be expected to have effects similar to those of other cannabinoids. These may include analgesic effects, changes in mood and appetite, and potential immunomodulatory effects . .

Biochemical Analysis

Biochemical Properties

JWH 019 N-(6-hydroxyhexyl) beta-D-Glucuronide interacts with the CB 1 and CB 2 receptors The nature of these interactions is likely to involve binding to the active sites of these receptors, leading to changes in their activity

Molecular Mechanism

It is known to bind to CB 1 and CB 2 receptors , which could lead to changes in the activity of these receptors and downstream signaling pathways

Metabolic Pathways

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[6-[3-(naphthalene-1-carbonyl)indol-1-yl]hexoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33NO8/c33-25(22-14-9-11-19-10-3-4-12-20(19)22)23-18-32(24-15-6-5-13-21(23)24)16-7-1-2-8-17-39-31-28(36)26(34)27(35)29(40-31)30(37)38/h3-6,9-15,18,26-29,31,34-36H,1-2,7-8,16-17H2,(H,37,38)/t26-,27-,28+,29-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPUOPYMUOPGIN-SQQOACJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCOC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCCO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017727 | |

| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1630023-00-5 | |

| Record name | JWH 019 N-(6-hydroxyhexyl) β-D-Glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)

![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)